molecular formula C31H50O4 B564603 Methyl lycernuate A CAS No. 56218-46-3

Methyl lycernuate A

Cat. No. B564603
CAS RN: 56218-46-3
M. Wt: 486.737
InChI Key: YJCLBMDGUOAHFA-BUWPLOKVSA-N
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Description

Methyl lycernuate A is a natural triterpenoid isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C31H50O4 and a molecular weight of 486.7 g/mol .


Physical And Chemical Properties Analysis

Methyl lycernuate A is a powder . Its exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.

Scientific Research Applications

Cytotoxic and Nitric Oxide Inhibitory Activities

Methyl lycernuate A, isolated from the methanol extract of Lycopodium clavatum, has been studied for its biological activities. In a study, it was identified along with other triterpenoids and evaluated for its effects on nitric oxide production and cytotoxicity against cancer cell lines. However, the specific activity of methyl lycernuate A in these contexts was not detailed in the study (Vu Thi Huong Giang et al., 2022).

Anti-Inflammatory and Cytotoxic Activities

Another study focused on compounds isolated from Lycopodiella cernua, including methyl lycernuate A. This research highlighted the NO inhibitory effects and cytotoxic activities of the isolated compounds against various cancer cell lines. These findings suggest potential anti-inflammatory and anticancer applications of methyl lycernuate A and related compounds (Vu Thi Huong Giang et al., 2021).

Safety and Hazards

The safety data sheet for Methyl lycernuate A indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This suggests that it may be harmful if swallowed.

Mechanism of Action

Target of Action

Methyl Lycernuate A is a natural product for research related to life sciences

Pharmacokinetics

It is known that the compound is a powder and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties could potentially impact its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of Methyl Lycernuate A.

Result of Action

The molecular and cellular effects of Methyl Lycernuate A’s action are currently unknown. As a natural product used in life sciences research

Action Environment

It is known that the compound should be stored at -20°c for long-term storage and at 4°c for short-term storage . This suggests that temperature could be an important environmental factor affecting the stability of Methyl Lycernuate A.

properties

IUPAC Name

methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLBMDGUOAHFA-BUWPLOKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl lycernuate A

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